4-methoxy-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
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Overview
Description
4-methoxy-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a valuable target for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide typically involves the following steps:
Formation of the Triazolothiadiazole Core: The triazolothiadiazole core is synthesized by reacting appropriate hydrazides with thiosemicarbazides under acidic conditions.
Substitution Reactions: The core structure is further modified by introducing various substituents, such as the propyl group and the benzyl group, through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the substituted triazolothiadiazole with 4-methoxybenzylamine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is eco-friendly and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-methoxy-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes.
Pathway Modulation: It modulates signaling pathways related to inflammation and cell proliferation, thereby exerting its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but different pharmacological profile.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazine: Another isomer with distinct biological activities.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazine: Exhibits different enzyme inhibition properties.
Uniqueness
4-methoxy-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is unique due to its specific substituents, which confer distinct biological activities and enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C21H21N5O2S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-methoxy-N-[[4-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C21H21N5O2S/c1-3-4-18-23-24-21-26(18)25-20(29-21)16-7-5-14(6-8-16)13-22-19(27)15-9-11-17(28-2)12-10-15/h5-12H,3-4,13H2,1-2H3,(H,22,27) |
InChI Key |
WPANDBGQGHFXOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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